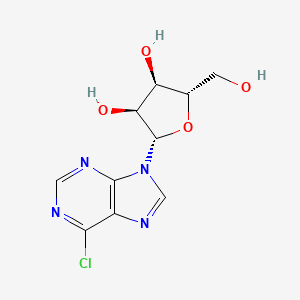
(1E)-1-(4-ethylphenyl)-N-hydroxyethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone,4’-ethyl-,oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group >C=N-OH. This compound is derived from acetophenone, which is a simple aromatic ketone, and is modified by the addition of an oxime group and an ethyl group at the para position of the phenyl ring. Oximes are known for their diverse chemical reactivity and are used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of acetophenone,4’-ethyl-,oxime typically involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent. The general procedure is as follows:
- Dissolve acetophenone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate trihydrate, which has been dissolved in warm water.
- The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the oxime .
Industrial Production Methods: Industrial production methods for oximes often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: Acetophenone,4’-ethyl-,oxime undergoes several types of chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles or other oxidized products.
Reduction: Oximes can be reduced to amines.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Beckmann Rearrangement: This reaction involves the conversion of oximes to amides using acid catalysts like sulfuric acid or phosphorus pentachloride
Major Products:
Oxidation: Nitriles or other oxidized derivatives.
Reduction: Amines.
Beckmann Rearrangement: Amides.
Aplicaciones Científicas De Investigación
Acetophenone,4’-ethyl-,oxime has several scientific research applications:
Chemistry: Used as a ligand in transition-metal complex catalyst chemistry.
Biology: Acts as an antioxidant and radical scavenger.
Industry: Used in the production of textiles, plastics, paints, detergents, and rubber.
Mecanismo De Acción
The mechanism of action of acetophenone,4’-ethyl-,oxime involves its ability to undergo various chemical transformations. For example, in the Beckmann rearrangement, the oxime group is protonated, leading to the formation of an oxonium ion. This ion undergoes a rearrangement where the alkyl group migrates, resulting in the formation of an amide. The reaction proceeds through the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield the final amide product .
Comparación Con Compuestos Similares
Acetophenone oxime: Similar structure but lacks the ethyl group at the para position.
Benzophenone oxime: Contains a phenyl group instead of an ethyl group.
Cyclohexanone oxime: Contains a cyclohexane ring instead of a phenyl ring.
Uniqueness: Acetophenone,4’-ethyl-,oxime is unique due to the presence of the ethyl group at the para position, which can influence its chemical reactivity and physical properties. This structural modification can lead to differences in its behavior in chemical reactions and its applications in various fields.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(NE)-N-[1-(4-ethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8+ |
Clave InChI |
VECGTLCRIQNAIB-DHZHZOJOSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C(=N/O)/C |
SMILES canónico |
CCC1=CC=C(C=C1)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















